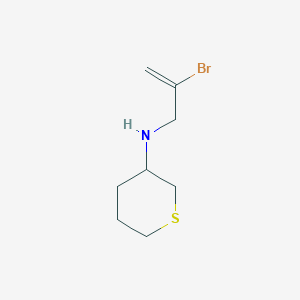
N-(2-Bromoallyl)tetrahydro-2H-thiopyran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromoallyl)tetrahydro-2H-thiopyran-3-amine is a chemical compound that belongs to the class of thiopyrans Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans but with a sulfur atom replacing the oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromoallyl)tetrahydro-2H-thiopyran-3-amine typically involves the reaction of tetrahydro-2H-thiopyran-3-amine with 2-bromoallyl bromide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromoallyl)tetrahydro-2H-thiopyran-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoallyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine or thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or THF.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Amines or thiols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: The compound may be explored for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It could serve as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-(2-Bromoallyl)tetrahydro-2H-thiopyran-3-amine is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the bromoallyl group and the thiopyran ring may contribute to its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-thiopyran-3-amine: Lacks the bromoallyl group but shares the thiopyran core structure.
N-(2-Bromobenzyl)tetrahydro-2H-thiopyran-3-amine: Similar structure with a benzyl group instead of an allyl group.
N-(2-Bromo-4-methylphenyl)tetrahydro-2H-thiopyran-3-amine: Contains a substituted phenyl group instead of an allyl group.
Uniqueness
N-(2-Bromoallyl)tetrahydro-2H-thiopyran-3-amine is unique due to the presence of the bromoallyl group, which imparts distinct reactivity and potential for further functionalization
Properties
Molecular Formula |
C8H14BrNS |
|---|---|
Molecular Weight |
236.17 g/mol |
IUPAC Name |
N-(2-bromoprop-2-enyl)thian-3-amine |
InChI |
InChI=1S/C8H14BrNS/c1-7(9)5-10-8-3-2-4-11-6-8/h8,10H,1-6H2 |
InChI Key |
VNMRXCRNTCTEPH-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNC1CCCSC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















